molecular formula C39H24N6 B168805 2,4,6-Tri(9H-carbazol-9-yl)-1,3,5-triazine CAS No. 134984-37-5

2,4,6-Tri(9H-carbazol-9-yl)-1,3,5-triazine

Cat. No. B168805
CAS RN: 134984-37-5
M. Wt: 576.6 g/mol
InChI Key: NPLMKKHOVKWGEO-UHFFFAOYSA-N
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Description

2,4,6-Tri(9H-carbazol-9-yl)-1,3,5-triazine (TCT) is an organic compound belonging to the class of heterocyclic compounds. It is a highly versatile compound, being used in a variety of applications in both scientific research and industrial applications. It has been studied extensively in recent years due to its unique properties, which make it useful in a range of applications. In

Scientific Research Applications

Hole Transporting Materials (HTMs)

This compound has been used to create novel HTMs that are conjugated with different carbazole or triphenylamine derivatives. These materials have shown good thermal stabilities with high glass transition temperatures, making them suitable for use in electronic devices .

Photocatalysts

Another application is in the field of photocatalysts, particularly for solar cells. Compounds related to 2,4,6-Tri(9H-carbazol-9-yl)-1,3,5-triazine have been used to improve the performance of perovskite solar cells by enhancing hole extraction and minimizing non-radiative recombination .

Mechanism of Action

Action Environment:

Environmental factors play a crucial role in OLED performance:

: Pham, Q., Nguyen, B., Baek, S. J., Kim, M. J., Shin, N. Y., Kim, G. W., … Chai, K. Y. (2014). Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. Molecules, 19(9), 14247–14256. DOI: 10.3390/molecules190914247

properties

IUPAC Name

9-[4,6-di(carbazol-9-yl)-1,3,5-triazin-2-yl]carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H24N6/c1-7-19-31-25(13-1)26-14-2-8-20-32(26)43(31)37-40-38(44-33-21-9-3-15-27(33)28-16-4-10-22-34(28)44)42-39(41-37)45-35-23-11-5-17-29(35)30-18-6-12-24-36(30)45/h1-24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPLMKKHOVKWGEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=NC(=NC(=N4)N5C6=CC=CC=C6C7=CC=CC=C75)N8C9=CC=CC=C9C1=CC=CC=C18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H24N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60633595
Record name 9,9',9''-(1,3,5-Triazine-2,4,6-triyl)tri(9H-carbazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60633595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

576.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Tri(9H-carbazol-9-yl)-1,3,5-triazine

CAS RN

134984-37-5
Record name 9,9',9''-(1,3,5-Triazine-2,4,6-triyl)tri(9H-carbazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60633595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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